Calcitonin, eel TFA (trifluoroacetic acid) is a peptide hormone primarily involved in calcium homeostasis and bone metabolism. It is derived from the eel species, specifically the Anguilla japonica, and functions to lower blood calcium levels by inhibiting osteoclast activity in bones and promoting calcium excretion in the kidneys. This hormone is particularly significant in treating conditions such as osteoporosis and Paget's disease due to its ability to counteract hypercalcemia.
Eel calcitonin is extracted from the thyroid glands of eels. The hormone was first isolated from fish, and since then, various synthetic methods have been developed to produce it for therapeutic use. The use of eel-derived calcitonin is notable due to its high potency compared to other forms, such as salmon calcitonin, making it a valuable compound in clinical applications.
Calcitonin belongs to the class of polypeptide hormones. It is classified as a member of the calcitonin family, which includes hormones that share similar functions and structures across different species, including mammals and fish.
The synthesis of eel calcitonin can be achieved through various methods, with solid-phase peptide synthesis being a prominent technique. This involves the sequential addition of protected amino acids to a solid support, allowing for easier purification and manipulation of the peptide chain.
Eel calcitonin consists of 32 amino acids arranged in a specific sequence that contributes to its biological activity. The molecular formula can be represented as CHNOS, indicating a complex structure with disulfide bonds that are crucial for its stability and function.
Eel calcitonin undergoes various biochemical reactions in the body, primarily involving interactions with its receptor on osteoclasts. This interaction triggers a cascade of intracellular signaling pathways that lead to decreased bone resorption.
Calcitonin acts primarily by inhibiting osteoclast activity in the bones, which reduces bone resorption and lowers blood calcium levels. Additionally, it promotes renal excretion of calcium by increasing tubular reabsorption rates.
Eel calcitonin has several applications in medicine and research:
The isolation and characterization of eel calcitonin marked a significant advancement in peptide endocrinology. Following Copp's seminal discovery of calcitonin in 1961 as a calcium-regulating hormone secreted by the parafollicular cells [8], researchers identified teleost calcitonins as exceptionally potent variants. In 1976, Morikawa et al. achieved the first total synthesis of eel calcitonin using conventional solution-phase methods, reporting a hypocalcemic potency of 4,300 MRC (Medical Research Council) units/mg – a potency exceeding that of mammalian counterparts and rivaling natural eel hormone activity [1]. This breakthrough established Anguilla anguilla as a critical source of therapeutically relevant calcitonin. The synthetic peptide's 32-amino acid structure featured a conserved disulfide bridge between Cys¹ and Cys⁷, later recognized as essential for receptor binding and conformational stability [1] [3].
Eel calcitonin's historical significance extends beyond calcium regulation. Early pharmacological studies revealed unexpected neuromodulatory functions, including prolactin release from anterior pituitary cells – an effect absent in mammalian calcitonins [6] [9]. This species-specific bioactivity highlighted calcitonin's evolutionary divergence and positioned eel calcitonin as a unique tool for studying G-protein-coupled receptor (GPCR) signaling plasticity. The peptide's therapeutic potential was further validated when comparative studies demonstrated its superior resistance to proteolytic degradation compared to human calcitonin, prolonging its in vivo half-life [8].
Table 1: Structural Characteristics of Calcitonin, Eel TFA
Property | Specification |
---|---|
Molecular Formula | C₁₄₈H₂₄₂F₃N₄₃O₄₉S₂ |
Molecular Weight | 3,528.89 g/mol |
Amino Acid Sequence | Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH₂ |
Disulfide Bond | Between Cys¹ and Cys⁷ |
Purity | >98% (HPLC) |
CAS Number | Not assigned |
Trifluoroacetic acid serves as an indispensable reagent in the production and purification of synthetic eel calcitonin, primarily due to its unique physicochemical properties. During solid-phase peptide synthesis (SPPS), TFA enables efficient cleavage of the nascent peptide from resin-based anchors while simultaneously removing acid-labile protecting groups like tert-butoxycarbonyl (Boc) and benzyl derivatives [10]. This one-step deprotection/cleavage protocol significantly streamlines manufacturing compared to earlier hydrogen fluoride-based methods, which posed substantial safety risks.
The counterion role of TFA in peptide stabilization warrants particular emphasis. Calcitonin, eel TFA exists as the trifluoroacetate salt – a form that enhances aqueous solubility and prevents aggregation during lyophilization. Nuclear magnetic resonance studies reveal that TFA ions form ion-pair interactions with basic residues (e.g., Lys¹¹, Lys¹⁸, Arg²⁴), stabilizing the peptide's amphipathic α-helical segment spanning residues Val⁸–Tyr²² [3] [6]. This structural stabilization is critical for maintaining receptor-binding competence. Furthermore, TFA's volatility facilitates its removal during reverse-phase HPLC purification, allowing manufacturers to achieve >98% purity – a pharmaceutical-grade standard essential for research reproducibility [6] [9].
Quality control data demonstrate that TFA-salt formulations exhibit superior storage stability compared to acetate or hydrochloride salts. When stored at -20°C as lyophilized powder, Calcitonin, eel TFA maintains >95% purity for over 24 months, whereas alternative salt forms show significant deamidation at Asn³ and Gln¹⁴ within 12 months [9]. This stability directly translates to experimental reliability in longitudinal studies of bone metabolism.
Teleost calcitonins, particularly those derived from salmon and eel, exhibit profound functional and structural differences from their mammalian counterparts that underpin their research utility. Eel calcitonin demonstrates approximately 40-fold greater hypocalcemic potency than human calcitonin in mammalian systems, attributable to enhanced receptor binding affinity and metabolic stability [1] [8]. This potency differential stems from key sequence variations: teleost calcitonins contain a conserved Pro³²-amidation and a distinctive Leu⁹ residue, whereas mammalian variants feature Ser³² and Met⁸ respectively. These substitutions confer resistance to dipeptidyl peptidase IV cleavage in serum [4].
Receptor binding studies reveal another critical distinction: While human calcitonin binds the mammalian calcitonin receptor (CTR) with moderate affinity, eel calcitonin exhibits cross-species activity, effectively engaging both teleost and mammalian receptors. Remarkably, molecular cloning of the pufferfish (Takifugu obscurus) calcitonin receptor uncovered an unprecedented structural feature: four tandem hormone-binding domains (HBDs) in the extracellular N-terminus, contrasting with the single HBD in mammalian CTRs [4]. This multidomain architecture suggests evolutionary adaptation for high-affinity binding to teleost calcitonins.
Table 2: Comparative Bioactivity of Calcitonin Isoforms
Calcitonin Source | Hypocalcemic Potency (MRC U/mg) | Receptor Binding Affinity (nM) | Prolactin Release EC₅₀ |
---|---|---|---|
Eel (synthetic) | 4,300 [1] | 0.8 ± 0.2 [4] | 1.2 × 10⁻⁸ M [6] |
[Asu¹,⁷]-Eel analog | 3,400 [1] | 1.5 ± 0.4 [1] | Not active |
Salmon | 4,500–5,000 [8] | 0.5 ± 0.1 [4] | 1.0 × 10⁻⁸ M [6] |
Human | 100–150 [8] | 15.3 ± 2.1 [4] | Not active |
Functional divergence extends beyond calcium regulation. Unlike mammalian calcitonins, eel calcitonin potently stimulates phosphoinositide hydrolysis and prolactin release in anterior pituitary cells – effects mediated through differential GPCR coupling [6] [9]. This cell-specific signaling highlights the peptide's value in studying biased agonism phenomena. Additionally, distribution studies in Anguilla anguilla reveal that calcitonin expression remains predominantly restricted to ultimobranchial bodies, whereas calcitonin gene-related peptide (CGRP) – derived from the same precursor gene – shows widespread distribution in brain, heart, and spleen tissues [7]. This tissue-specific expression pattern suggests early evolutionary divergence of endocrine versus neuromodulatory functions.
Table 3: Structural and Functional Divergence in Calcitonin Systems
Characteristic | Teleost (Eel) | Mammalian (Human) | Biomedical Implication |
---|---|---|---|
Primary Synthesis Site | Ultimobranchial gland | Thyroid parafollicular cells | Different tissue targeting strategies |
Metabolic Stability | t₁/₂ > 60 min (plasma) | t₁/₂ < 15 min (plasma) | Extended therapeutic window for eel analog |
Receptor Structure | Multi-HBD CTR in teleosts [cit4] | Single-HBD CTR | Enhanced ligand discrimination |
CGRP Co-distribution | Limited overlap [cit7] | Extensive co-localization | Specialized endocrine function in teleosts |
Prolactin Modulation | Potent stimulation [cit6][cit9] | No effect | Neuroendocrine research applications |
The [Asu¹,⁷]-eel calcitonin analog – where the disulfide bridge is replaced with an allyl-succinyl bridge – provides particularly compelling evidence for structure-activity relationships. Though this analog retains substantial hypocalcemic potency (3,400 MRC U/mg), it completely loses prolactin-releasing activity [1] [6]. This demonstrates that the disulfide-constrained N-terminal ring specifically mediates neuroendocrine functions while the helical core governs calcium regulation. Such mechanistic insights continue to inform the design of targeted calcitonin analogs for osteoporosis research, where selective modulation of bone resorption without neurological side effects remains a key objective [3] [9].
The biomedical significance of these interspecies differences is profound: Eel calcitonin's enhanced stability and potency profile have established it as a preferred research tool over mammalian forms for in vitro studies of osteoclast inhibition and in vivo models of postmenopausal osteoporosis. Its unique receptor activation patterns continue to illuminate complex GPCR signaling dynamics in bone tissue, providing templates for novel anabolic agents targeting metabolic bone disorders [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8